molecular formula C8H7NOS B1456270 Benzo[d]thiazol-7-ylmethanol CAS No. 1780141-37-8

Benzo[d]thiazol-7-ylmethanol

Cat. No. B1456270
M. Wt: 165.21 g/mol
InChI Key: KAWZXBGHYZRUQA-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-7-ylmethanol is a chemical compound with the molecular formula C8H7NOS . It belongs to the class of organic compounds known as benzothiazoles, which are polycyclic aromatic compounds containing a benzene fused to a thiazole ring .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . They have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antischizophrenia activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .


Physical And Chemical Properties Analysis

Benzo[d]thiazol-7-ylmethanol has a molecular weight of 165.21 . It has a density of 1.4±0.1 g/cm3 and a boiling point of 332.6±17.0 °C at 760 mmHg .

Scientific Research Applications

  • Synthetic Chemistry and Drug Discovery :

    • Benzo[d]thiazole derivatives serve as important building blocks in drug discovery. Durcik et al. (2020) described the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, highlighting their utility in exploring the chemical space around these molecules for potential pharmaceutical applications (Durcik et al., 2020).
    • Similarly, a study by Liu et al. (2019) synthesized new pyrazole with benzo[d]thiazole derivatives, demonstrating their potent anticancer activity in vitro, particularly against breast cancer and hepatocarcinoma cell lines (Liu et al., 2019).
  • Antimicrobial Applications :

    • The incorporation of benzo[d]thiazole derivatives into polymers and polymer composites can impart antimicrobial properties. A study by El‐Wahab et al. (2014) synthesized a coumarin-thiazole derivative with demonstrated antimicrobial activity when incorporated into polyurethane coatings (El‐Wahab et al., 2014).
    • Similarly, benzo[d]thiazole-based dyes have been developed with antibacterial properties, useful in textile printing, as demonstrated by Ahmed et al. (2021) (Ahmed et al., 2021).
  • Catalytic Applications :

    • Benzo[d]thiazole derivatives have been utilized in the field of catalysis. Ghorbanloo et al. (2017) reported on dioxidovanadium(V) complexes containing thiazol-hydrazone NNN-donor ligands, demonstrating their utility in olefin oxidation processes (Ghorbanloo et al., 2017).
  • Photovoltaic Applications :

    • The role of benzo[d]thiazole-derived π-bridges in dye-sensitized solar cells was studied by Ci et al. (2013), who found that these units enhance the photon-to-current conversion efficiency, indicating their potential in improving solar cell performance (Ci et al., 2013).
  • Anticancer Research :

    • Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have been identified as new anti-mycobacterial chemotypes, showing potential in anti-tubercular activity, as explored by Pancholia et al. (2016) (Pancholia et al., 2016).
  • Molecular Docking and Antimicrobial Studies :

    • Studies like those by Daisy et al. (2020) have focused on molecular docking and antimicrobial activity of benzo[d]thiazole derivatives, highlighting their potential in developing new antimicrobial agents (Daisy et al., 2020).

Safety And Hazards

Benzo[d]thiazol-7-ylmethanol may be harmful if swallowed and may cause skin and eye irritation . It is recommended to handle it with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

Benzothiazole derivatives have shown promise in various fields, particularly in medicinal chemistry due to their diverse biological activities . Future research could focus on the design and development of new benzothiazole derivatives with enhanced biological activities, as well as further investigation into their mechanisms of action .

properties

IUPAC Name

1,3-benzothiazol-7-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c10-4-6-2-1-3-7-8(6)11-5-9-7/h1-3,5,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWZXBGHYZRUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]thiazol-7-ylmethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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